molecular formula C10H12O2S B13277110 Ethyl (2E)-3-(5-methylthiophen-2-yl)prop-2-enoate

Ethyl (2E)-3-(5-methylthiophen-2-yl)prop-2-enoate

Cat. No.: B13277110
M. Wt: 196.27 g/mol
InChI Key: BUGNQEMXJGDMOL-VOTSOKGWSA-N
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Description

Ethyl (2E)-3-(5-methylthiophen-2-yl)prop-2-enoate is an α,β-unsaturated ester featuring a thiophene ring substituted with a methyl group at the 5-position. The (2E)-configuration indicates a trans arrangement of substituents around the double bond, which is critical for its reactivity and conjugation properties. Thiophene derivatives are valued for their aromaticity and electron-rich nature, making them versatile intermediates in heterocyclic chemistry .

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

ethyl (E)-3-(5-methylthiophen-2-yl)prop-2-enoate

InChI

InChI=1S/C10H12O2S/c1-3-12-10(11)7-6-9-5-4-8(2)13-9/h4-7H,3H2,1-2H3/b7-6+

InChI Key

BUGNQEMXJGDMOL-VOTSOKGWSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(S1)C

Canonical SMILES

CCOC(=O)C=CC1=CC=C(S1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-3-(5-methylthiophen-2-yl)prop-2-enoate typically involves the reaction of 5-methylthiophene-2-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-(5-methylthiophen-2-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated or nitrated thiophenes.

Scientific Research Applications

Ethyl (2E)-3-(5-methylthiophen-2-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2E)-3-(5-methylthiophen-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The compound’s key structural motif—an ethyl prop-2-enoate backbone conjugated to a heteroaromatic ring—is shared with several analogues. Differences in substituents and their positions significantly influence physical, chemical, and biological properties.

Table 1: Structural Comparison of Ethyl Prop-2-enoate Derivatives
Compound Name Substituent(s) Aromatic System Functional Groups Key Structural Notes
Ethyl (2E)-3-(5-methylthiophen-2-yl)prop-2-enoate 5-methylthiophen-2-yl Thiophene Ester, α,β-unsaturated Methyl enhances electron density
Ethyl (2E)-3-(thiophen-3-yl)prop-2-enoate Thiophen-3-yl Thiophene Ester, α,β-unsaturated 3-position substitution alters reactivity
Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate Thiophen-2-yl, cyano Thiophene Ester, cyano, α,β-unsaturated Electron-withdrawing cyano group increases electrophilicity
Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate 4-hydroxyphenyl Phenyl Ester, phenol Hydroxyl enables hydrogen bonding
Ethyl (2E)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoate 5-(2-methyl-4-nitrophenyl)furan Furan Ester, nitro, methyl Nitro group introduces strong electron-withdrawing effects

Physical and Chemical Properties

  • Solubility: Thiophene-based esters (e.g., ) are typically lipophilic, while phenolic derivatives (e.g., ) exhibit slight water solubility due to hydroxyl groups.
  • Reactivity: The α,β-unsaturated ester acts as a Michael acceptor. Electron-withdrawing groups (e.g., cyano , nitro ) enhance electrophilicity, facilitating nucleophilic attacks. Thiophene’s sulfur atom participates in coordination and π-stacking interactions .

Key Research Findings

  • In contrast, nitro or cyano groups reduce electron density, altering reaction pathways .
  • Crystallography : Analogues like ethyl (2E)-3-(4-methoxyphenyl)acrylate exhibit syn-periplanar conformations, critical for solid-state packing .
  • Stability : Derivatives with hydroxyl groups (e.g., ) are prone to oxidation, whereas nitro-substituted compounds (e.g., ) are more stable under acidic conditions.

Biological Activity

Ethyl (2E)-3-(5-methylthiophen-2-yl)prop-2-enoate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of a thiophene ring substituted with a methyl group. Its molecular structure can be represented as follows:

C1H1O1S1\text{C}_1\text{H}_1\text{O}_1\text{S}_1

Antimicrobial Properties

Recent studies have indicated that compounds containing thiophene moieties exhibit significant antimicrobial activity. For instance, the compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Bacterial Strain Inhibition Zone (mm) Concentration (μg/mL)
Staphylococcus aureus15100
Escherichia coli12100

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Research indicates that the compound may inhibit cell proliferation through apoptosis induction and cell cycle arrest.

A study evaluating its effects on human breast cancer cells (MCF-7) reported an IC50 value of approximately 25 μM, suggesting moderate potency in inhibiting cancer cell growth.

Cell Line IC50 (μM) Mechanism
MCF-725Apoptosis induction
HeLa30Cell cycle arrest

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for cell survival.
  • Receptor Modulation : It has been suggested that the compound interacts with cellular receptors that regulate apoptosis and proliferation.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of pathogens. The results demonstrated a significant reduction in bacterial viability, supporting its potential as a therapeutic agent in treating infections.

Case Study 2: Cytotoxicity in Cancer Cells

A separate study focused on the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributing factor to its anticancer effects.

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